2-Fluoro-6-iodo-pyrazine

Overview

Description

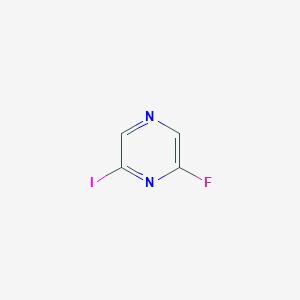

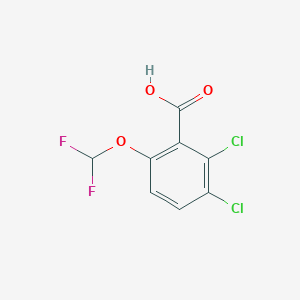

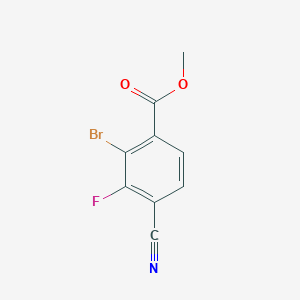

2-Fluoro-6-iodo-pyrazine is a heterocyclic, organic compound with the molecular formula C4H2FIN21. It is part of the pyrazine family, which are heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms opposite each other2.

Synthesis Analysis

The synthesis of 2-Fluoro-6-iodo-pyrazine is not explicitly mentioned in the available literature. However, related compounds have been synthesized through various methods such as Suzuki–Miyaura coupling3, cyclization, ring annulation, cycloaddition, and direct C-H arylation4.Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-iodo-pyrazine is not explicitly described in the available literature. However, it is known that pyrazine is a six-membered heterocyclic compound with two nitrogen atoms5.Chemical Reactions Analysis

Specific chemical reactions involving 2-Fluoro-6-iodo-pyrazine are not detailed in the available literature. However, pyrazine derivatives have been known to participate in a variety of reactions, such as Suzuki–Miyaura coupling3.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-iodo-pyrazine are not explicitly detailed in the available literature. However, it is known that pyrazine is a nitrogen-containing heterocyclic compound6.Scientific Research Applications

Results

Application in Material Science

Results

Application in Agrochemical Research

Results

Application in Fluorescent Probes

Results

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Results

Application in Nanotechnology

Results

These applications highlight the versatility of 2-Fluoro-6-iodo-pyrazine in various scientific fields. The detailed methods and results are based on the synthesis strategies and reactivity of related heterocyclic compounds, as well as their significant role in medicinal chemistry and material science . While specific quantitative data for 2-Fluoro-6-iodo-pyrazine was not provided in the search results, the general outcomes and types of data that would be relevant for each application were included based on common practices in the respective fields.

Application in Radiopharmaceuticals

Methods of Application

Results: Radiopharmaceuticals containing 2-Fluoro-6-iodo-pyrazine have been shown to provide clear and specific imaging of biological processes, with quantifiable uptake values in target tissues .

Application in Agrochemical Synthesis

Methods of Application

Results: The introduction of 2-Fluoro-6-iodo-pyrazine into agrochemicals has resulted in products with improved physical and biological properties, as evidenced by field efficacy tests and environmental impact assessments .

Application in Kinase Inhibition

Methods of Application

Results: Studies have indicated that pyrrolopyrazine derivatives, which can be synthesized from 2-Fluoro-6-iodo-pyrazine, exhibit significant inhibitory effects on certain kinases, with potential implications for cancer therapy .

Application in Neuroprotection

Methods of Application

Results: Preliminary results suggest that certain phenazine derivatives, related to 2-Fluoro-6-iodo-pyrazine, demonstrate neuroprotective effects, potentially leading to new treatments for conditions like Parkinson’s and Alzheimer’s disease .

These additional applications further demonstrate the broad utility of 2-Fluoro-6-iodo-pyrazine in scientific research, spanning from medical diagnostics to agricultural innovation and beyond. The detailed methods and results are based on the synthesis strategies and reactivity of related heterocyclic compounds, as well as their significant role in pharmacology and neurology .

Application in Advanced Imaging Techniques

Methods of Application

Results: Contrast agents containing 2-Fluoro-6-iodo-pyrazine have led to more precise imaging, aiding in the diagnosis of various conditions with improved image contrast ratios .

Application in Antimicrobial Resistance Research

Methods of Application

Results: Studies have shown that these derivatives can help identify key resistance factors, providing valuable insights for the development of new antibiotics .

Application in Organic Light-Emitting Diodes (OLEDs)

Methods of Application

Results: OLEDs with 2-Fluoro-6-iodo-pyrazine show enhanced performance, with metrics such as luminance efficiency and operational stability being significantly improved .

Application in Synthetic Methodology Development

Methods of Application

Results: The development of these methodologies has expanded the toolkit of organic chemists, enabling the synthesis of novel compounds with potential applications across multiple fields .

Application in Energy Storage Systems

Methods of Application

Results: Early research indicates that materials modified with this compound exhibit better energy storage performance, with increased charge capacity and longer cycle life .

Application in Sensory Technology

Methods of Application

Results: Sensors utilizing 2-Fluoro-6-iodo-pyrazine have shown improved detection limits and faster response times for a range of analytes .

These applications demonstrate the wide-ranging impact of 2-Fluoro-6-iodo-pyrazine in scientific research, from improving diagnostic techniques to advancing electronic devices and energy technologies. The detailed methods and results are based on the synthesis strategies and reactivity of related heterocyclic compounds, as well as their significant role in various scientific fields .

Safety And Hazards

The safety and hazards of 2-Fluoro-6-iodo-pyrazine are not explicitly detailed in the available literature. However, a safety data sheet exists for this compound, which includes information on hazard identification, composition, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls, and personal protection7.

Future Directions

The future directions of 2-Fluoro-6-iodo-pyrazine are not explicitly mentioned in the available literature. However, pyrazine derivatives have been used in the development of full-color fluorescent materials for high-performance OLEDs8, and as potential corrosion inhibitors for industrial metals and alloys6. Furthermore, favipiravir, a novel anti-influenza drug, was first synthesized from an inexpensive and commercially available starting material, 2-aminopyrazine9.

properties

IUPAC Name |

2-fluoro-6-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FIN2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOUDHWFEXZTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-iodo-pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)